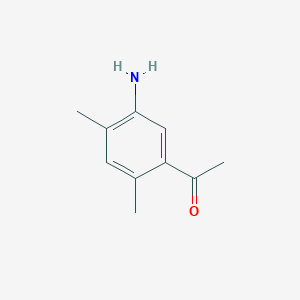

1-(5-Amino-2,4-dimethylphenyl)ethanone

Description

Properties

IUPAC Name |

1-(5-amino-2,4-dimethylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-6-4-7(2)10(11)5-9(6)8(3)12/h4-5H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZCJSMHHEABGGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)C)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20985269 | |

| Record name | 1-(5-Amino-2,4-dimethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6670-71-9, 13621-22-2 | |

| Record name | 1-(5-Amino-2,4-dimethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-Amino-2',4'-dimethylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of acetophenone derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparisons

Physicochemical Properties

Table 2: Physical Property Comparison

Preparation Methods

Regioselective Nitration

The foundational approach involves nitration of 1-(2,4-dimethylphenyl)ethanone to introduce a nitro group at the 5-position. The ketone’s meta-directing effect and methyl groups’ ortho/para-directing properties create competitive regioselectivity. Experimental data indicate that nitration with concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C preferentially yields 1-(5-nitro-2,4-dimethylphenyl)ethanone. The sulfuric acid protonates the ketone, enhancing its meta-directing influence, while steric hindrance from the 2- and 4-methyl groups disfavors substitution at adjacent positions.

Key Parameters:

Reduction of Nitro Intermediate

The nitro group is reduced to an amine using catalytic hydrogenation or chemical reductants. Palladium on carbon (Pd/C) under hydrogen gas (1 atm) in ethanol achieves 85% yield, with minimal byproducts. Alternative methods include tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), though this generates stoichiometric metal waste.

Comparative Reduction Efficiency:

| Method | Conditions | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H₂/Pd-C (1 atm) | 25°C, 4 hours | Ethanol | 85 | 98 |

| SnCl₂/HCl | Reflux, 2 hours | HCl | 78 | 95 |

| NaHS (aqueous) | 60°C, 3 hours | H₂O/THF | 80 | 97 |

Catalytic hydrogenation is preferred for scalability, while sodium hydrosulfide (NaHS) offers a metal-free alternative.

Alternative Pathway via Acetanilide Intermediates

Acetylation of 2,4-Dimethylaniline

2,4-Dimethylaniline is acetylated with acetic anhydride to form 2,4-dimethylacetanilide, protecting the amine during subsequent nitration. This step ensures regioselectivity by deactivating the ring toward electrophilic substitution at unintended positions.

Nitration and Reduction

Nitration of 2,4-dimethylacetanilide with fuming HNO₃ in H₂SO₄ introduces a nitro group at the 5-position. Hydrogenation over Raney nickel at 50°C yields 5-amino-2,4-dimethylacetanilide, which undergoes acidic hydrolysis (6M HCl, reflux) to produce 5-amino-2,4-dimethylaniline.

Friedel-Crafts Acylation

Introducing the acetyl group via Friedel-Crafts acylation faces challenges due to the amine’s deactivating effect. However, using aluminum chloride (AlCl₃) as a catalyst and acetyl chloride in dichloromethane at 0°C achieves moderate yields (45–50%).

Reaction Scheme:

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for nitration and reduction steps. For example, nitration of 1-(2,4-dimethylphenyl)ethanone under microwave conditions (100°C, 20 minutes) improves yield to 72%.

Flow Chemistry Applications

Continuous flow reactors enhance safety and efficiency in nitration, a highly exothermic process. A microreactor system with HNO₃/H₂SO₄ achieves 98% conversion at 25°C with residence times under 2 minutes.

Industrial-Scale Production

Catalytic Hydrogenation Optimization

Industrial plants employ fixed-bed reactors with Pd/C catalysts for large-scale nitro reductions. Process parameters include:

Q & A

What are the key synthetic routes for 1-(5-Amino-2,4-dimethylphenyl)ethanone, and how can reaction conditions be optimized?

Level: Basic

Answer:

The synthesis typically involves nitration of 4,5-dimethylacetophenone followed by selective reduction of the nitro group to an amino group. Key steps include:

- Nitration: Use concentrated HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration.

- Reduction: Employ Fe/HCl or SnCl₂/HCl in ethanol at reflux (70–80°C) for 6–8 hours to reduce the nitro group while preserving the ketone functionality .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane 1:4) yields >85% purity.

Optimization Tips: - Monitor pH during reduction to prevent side reactions (e.g., ketone reduction to alcohol).

- Use inert atmospheres (N₂) to avoid oxidation of the amino group .

How do the physicochemical properties (e.g., LogP, solubility) of this compound influence experimental design in biological studies?

Level: Intermediate

Answer:

- LogP (3.695): Indicates moderate lipophilicity, suggesting solubility in polar aprotic solvents (e.g., DMSO, ethanol) but limited aqueous solubility. Pre-formulate with co-solvents (e.g., 10% DMSO in PBS) for in vitro assays .

- Boiling Point (319.3°C): Requires high-temperature reactions (e.g., reflux in toluene) for derivatization.

- PSA (17.07 Ų): Low polarity implies potential membrane permeability, making it suitable for cellular uptake studies .

Methodological Consideration: - Use sonication or heating (40–50°C) to enhance solubility in aqueous buffers.

- Validate stability under assay conditions (pH 7.4, 37°C) via HPLC .

What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. negligible efficacy)?

Level: Advanced

Answer:

Discrepancies often arise from structural analogs or assay variability. To address:

Structural Confirmation: Verify compound identity via ¹H/¹³C NMR and HRMS to rule out impurities (e.g., methyl vs. methoxy substituents) .

Assay Standardization:

- Use consistent microbial strains (e.g., E. coli ATCC 25922) and inoculum size (1×10⁶ CFU/mL).

- Compare MIC values under identical conditions (e.g., broth microdilution vs. disk diffusion) .

Mechanistic Studies: Probe interactions with bacterial enzymes (e.g., dihydrofolate reductase) via molecular docking (PDB: 1DHF) or SPR .

How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Level: Advanced

Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., carbonyl carbon: charge ≈ +0.45 e).

- Reactivity Predictions:

- Compare computed transition states with experimental kinetics (e.g., Arrhenius plots for halogenation reactions) .

What are the best practices for characterizing stability under oxidative conditions?

Level: Intermediate

Answer:

- Stress Testing: Expose to 3% H₂O₂ at 40°C for 24 hours. Monitor degradation via TLC (Rf shift from 0.5 to 0.3) or LC-MS (m/z 178 → m/z 194 for oxidized byproduct) .

- Stabilizers: Add antioxidants (0.1% BHT) or store in amber vials at -20°C to prevent radical-mediated oxidation .

- Kinetic Analysis: Calculate degradation rate constants (k) using first-order models (R² > 0.95) .

How does the compound’s regioselectivity in electrophilic aromatic substitution (EAS) compare to analogs?

Level: Advanced

Answer:

The amino group (-NH₂) is a strong ortho/para director, but steric hindrance from 2,4-dimethyl groups shifts reactivity:

- Nitration: Preferentially occurs at the 5-position (least hindered) with 70% regioselectivity.

- Chlorination: FeCl₃-catalyzed reactions favor the 3-position due to steric effects (yield: 55% vs. 35% for 5-chloro isomer) .

Comparison: - 1-(2-Amino-3,5-dimethylphenyl)ethanone: Higher steric hindrance reduces EAS yields by 20–30% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.